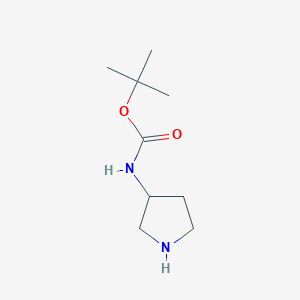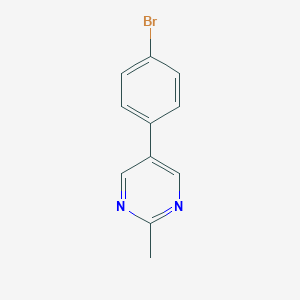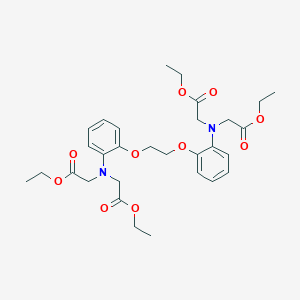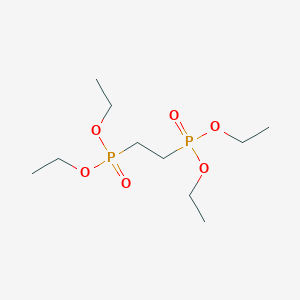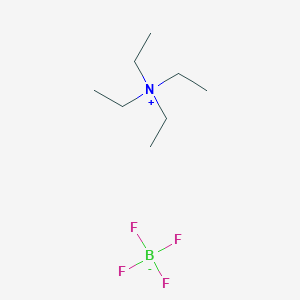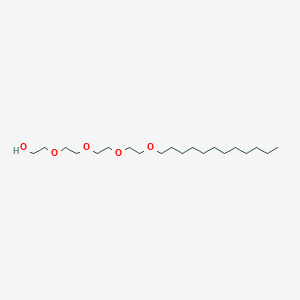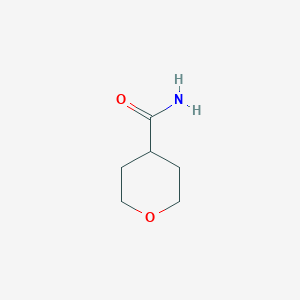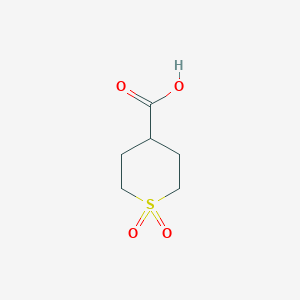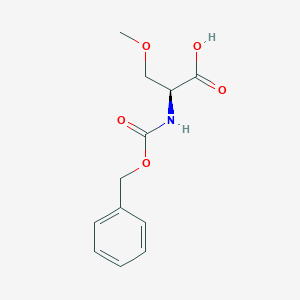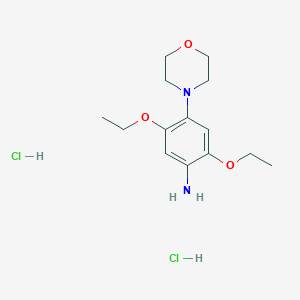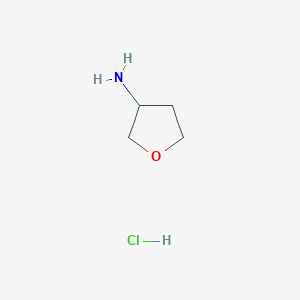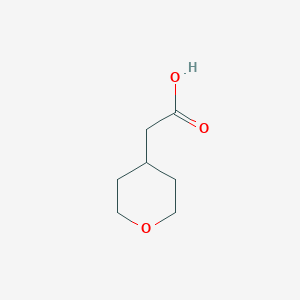![molecular formula C10H18O2 B153608 (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane CAS No. 128993-92-0](/img/structure/B153608.png)
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane, also known as DMSD, is a spiroacetal compound that has gained significant attention in the field of organic chemistry due to its unique structural properties. DMSD has been synthesized using various methods, and its potential applications in scientific research have been explored.
Aplicaciones Científicas De Investigación
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has potential applications in scientific research, including its use as a chiral building block in organic synthesis. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can be used as a starting material for the synthesis of various spiroacetal compounds, which have potential applications in drug discovery. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has also been used as a chiral ligand in asymmetric catalysis. Furthermore, (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has been used as a solvent for the synthesis of metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane is not well understood. However, it is believed that (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can undergo ring-opening reactions to form reactive intermediates, which can participate in various chemical reactions. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has been shown to undergo ring-opening reactions with alcohols, amines, and thiols. These reactions can be used to synthesize various spiroacetal compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane. However, studies have shown that (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane is not toxic to cells and has low cytotoxicity. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has also been shown to have low acute toxicity in mice. Further studies are needed to investigate the potential biochemical and physiological effects of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has several advantages for lab experiments, including its ease of synthesis and high yield. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can also be used as a chiral building block in organic synthesis and as a chiral ligand in asymmetric catalysis. However, the limitations of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane include its limited solubility in water and its potential reactivity with other chemicals. Care should be taken when handling (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane to avoid exposure to skin and eyes.
Direcciones Futuras
Future research on (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane should focus on its potential applications in drug discovery and asymmetric catalysis. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can be used as a starting material for the synthesis of various spiroacetal compounds, which have potential applications in drug discovery. Furthermore, (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can be used as a chiral ligand in asymmetric catalysis. Further studies are needed to investigate the potential biochemical and physiological effects of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane. Additionally, new methods for the synthesis of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane should be developed to improve the yield and reduce the reaction time.
Métodos De Síntesis
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can be synthesized using various methods, including a one-pot reaction of 2,3-dimethyl-1,3-butadiene and formaldehyde, followed by a spirocyclization reaction. Another method involves the reaction of 2,3-dimethyl-1,3-butadiene with paraformaldehyde in the presence of a Lewis acid catalyst, followed by spirocyclization. The yield of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane using these methods ranges from 50% to 80%. These methods have been optimized to reduce the reaction time and increase the yield of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane.
Propiedades
Número CAS |
128993-92-0 |
|---|---|
Nombre del producto |
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane |
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(7R,9R)-7,9-dimethyl-6,10-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C10H18O2/c1-8-7-9(2)12-10(11-8)5-3-4-6-10/h8-9H,3-7H2,1-2H3/t8-,9-/m1/s1 |
Clave InChI |
MLRVHGZYWWKPPB-RKDXNWHRSA-N |
SMILES isomérico |
C[C@@H]1C[C@H](OC2(O1)CCCC2)C |
SMILES |
CC1CC(OC2(O1)CCCC2)C |
SMILES canónico |
CC1CC(OC2(O1)CCCC2)C |
Sinónimos |
6,10-Dioxaspiro[4.5]decane,7,9-dimethyl-,trans-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



